4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential pharmacological applications. This compound features a pyrimidine core substituted with a methoxyphenyl group and a trifluoromethyl group, which are known to enhance biological activity and lipophilicity. The structure allows for various interactions with biological targets, making it a candidate for further research in drug development.
The compound can be synthesized through various chemical reactions involving pyrimidine derivatives. Recent studies have explored the synthesis of similar compounds and their biological activities, providing insights into the methods and potential applications of 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one .
This compound belongs to the class of pyrimidines, specifically as a substituted pyrimidinone. Pyrimidines are heterocyclic aromatic organic compounds that are important in the field of pharmaceuticals due to their presence in nucleic acids and various biologically active molecules.
The synthesis of 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one can be achieved through several methods:
For example, one synthesis method involves mixing 4-methoxy acetophenone with 4-trifluoromethyl benzaldehyde in the presence of a base such as sodium hydroxide, followed by refluxing and subsequent neutralization to yield the desired product . The typical yields from these reactions range from 57% to 98%, depending on the specific conditions and reagents used.
The molecular formula for 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one is C13H10F3N2O. The structure consists of:
The compound's molecular weight is approximately 345.15 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) can provide further confirmation of its structure:
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one can participate in various chemical reactions:
The synthesis pathways often involve monitoring reaction progress through Thin Layer Chromatography (TLC) and utilizing purification techniques such as recrystallization or chromatography to isolate pure products .
The mechanism of action for compounds like 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one typically involves interaction with specific biological targets such as enzymes or receptors.
In vitro studies have shown promising results regarding the inhibition rates of cyclooxygenases by related pyrimidine derivatives, indicating a similar potential for this compound .
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one has potential applications in:
Pyrimidin-2(1H)-one derivatives represent a privileged scaffold in drug discovery due to their versatile hydrogen-bonding capacity, aromatic character, and metabolic stability. These heterocycles serve as bioisosteres for pyridines, pyridones, and amide-containing structures, enabling tailored interactions with diverse biological targets. The incorporation of trifluoromethyl (CF₃) and methoxyphenyl substituents at specific positions (C6 and C4, respectively) enhances target affinity and modulates pharmacokinetic properties, positioning such derivatives for therapeutic applications in oncology, CNS disorders, and inflammation [6].
The trifluoromethyl group at the C6 position exerts profound electronic and steric effects:
The 3-methoxyphenyl group at C4 contributes complementary properties:
Table 1: Impact of Substituents on Pyrimidin-2(1H)-one Properties
Position | Substituent | Key Effects | Biological Consequence |
---|---|---|---|
C6 | CF₃ | ↑ Lipophilicity (logP +1.3); ↑ Metabolic stability; ↑ Ring electron deficiency | Enhanced cellular uptake; prolonged half-life; improved kinase affinity |
C4 | 3-MeOPh | Adaptive binding via rotation; ↑ Electron donation; Synthetic handles | Selective enzyme inhibition; tunable potency; modular synthesis |
The synergy between these groups is evident in optimized inhibitors:
The development of pyrimidin-2(1H)-one therapeutics has progressed through three key phases:
Early Era (Pre-2000s): Condensation-Driven SynthesisInitial routes relied on condensation reactions between β-dicarbonyls and amidines. For example, ethyl acetoacetate and guanidine yielded 6-methylpyrimidin-2(1H)-ones – simple scaffolds lacking substituent diversity. These compounds served as iron chelators (e.g., deferiprone) or cardiotonics but suffered from limited potency (EC₅₀ >10 μM) [6].
Transition Phase (2000–2020): Cross-Coupling and FluorinationThe advent of Pd-catalyzed cross-coupling revolutionized access to C4-aryl variants:
Ruppert-Prakash reagents (TMSCF₃) allowed direct C6-CF₃ incorporation, improving metabolic stability over methyl analogs [6].
Modern Era (2020–Present): C–H Functionalization and Hybrid ScaffoldsCurrent strategies prioritize atom economy via transition metal-catalyzed C–H activation:
Table 2: Evolution of Synthetic Methodologies for Pyrimidin-2(1H)-ones
Period | Synthetic Approach | Key Advancements | Limitations Overcome |
---|---|---|---|
Pre-2000s | Condensation reactions | Simple 6-alkyl/aryl derivatives (e.g., 6-methyl); Single-step synthesis | Low structural diversity; Moderate potency |
2000–2020 | Cross-coupling | C4-Aryl/amino groups via Suzuki/Buchwald; C6-CF₃ via fluorination | Restricted C4/C6 modification; Multi-step sequences |
2020–Present | C–H functionalization | Fused polycycles via Ru/Rh catalysis; Late-stage diversification; Atom economy | Pre-functionalization required in earlier methods |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0